molecular formula C12H8F3N3O B4502621 N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide

N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide

Cat. No.: B4502621
M. Wt: 267.21 g/mol
InChI Key: MFMIPVXEDRLRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C12H8F3N3O and its molecular weight is 267.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.06194637 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Gene Expression N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide demonstrates effectiveness in inhibiting gene expression mediated by NF-kappaB and AP-1 transcription factors. Structural variations, particularly at the pyrimidine ring, significantly influence its activity and bioavailability. The critical role of the carboxamide group at the 5-position of the pyrimidine ring has been highlighted for retaining activity (Palanki et al., 2000).

Inhibition of Dihydroorotate Dehydrogenase This compound and its derivatives, like leflunomide and A77-1726, show promising inhibition of dihydroorotate dehydrogenase, an enzyme critical in pyrimidine de novo synthesis. This action impacts the reduction of pyrimidine nucleotide pools, essential for normal immune cell functions (Knecht & Löffler, 1998).

Antimicrobial and Anticancer Activities Novel derivatives of this compound have been synthesized, displaying significant antimicrobial and anticancer activities. These synthesized fused pyrimidines show pronounced inhibitory effects on the growth of tested cell lines (Al-Bogami et al., 2018).

Polymer Synthesis This compound is utilized in the synthesis of various polymers. For instance, aromatic polyamides and polyimides based on derivatives of N-phenyl-phthalimidine, a similar structure, exhibit high thermal stability and good solubility in polar solvents. These polymers are useful for high-performance materials due to their excellent thermal and mechanical properties (Yang & Lin, 1994; 1995).

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c13-12(14,15)8-2-4-9(5-3-8)18-11(19)10-16-6-1-7-17-10/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMIPVXEDRLRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.